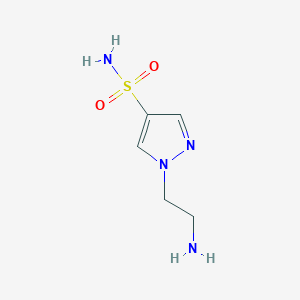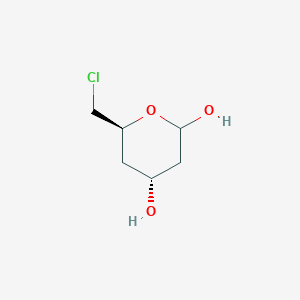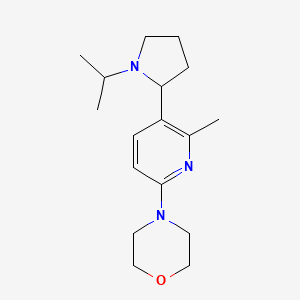
1-(2-aminoethyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-1H-pyrazol-4-sulfonamid ist eine heterocyclische Verbindung, die einen Pyrazolring mit einer Aminoethylgruppe und einer Sulfonamidgruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(2-Aminoethyl)-1H-pyrazol-4-sulfonamid beinhaltet typischerweise die Reaktion von 1H-Pyrazol-4-sulfonylchlorid mit 2-Aminoethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran unter basischen Bedingungen durchgeführt, die von einer Base wie Triethylamin bereitgestellt werden. Die Reaktion verläuft über eine nucleophile Substitution, bei der die Aminogruppe von 2-Aminoethylamin das Sulfonylchlorid angreift und zur Bildung des gewünschten Produkts führt.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittelwahl und Reaktionszeit ist entscheidend, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(2-Aminoethyl)-1H-pyrazol-4-sulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminoethylgruppe kann oxidiert werden, um entsprechende Imine oder Nitrile zu bilden.
Reduktion: Die Sulfonamidgruppe kann zu einer Sulfonsäure oder einem Thiol reduziert werden.
Substitution: Die Sulfonamidgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Sulfonamid durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Alkohole können in Gegenwart einer Base verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Iminen oder Nitrilen.
Reduktion: Bildung von Sulfonsäuren oder Thiolen.
Substitution: Bildung verschiedener substituierter Pyrazolderivate.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-1H-pyrazol-4-sulfonamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht hinsichtlich seines Potenzials als Enzyminhibitor oder Rezeptormodulator.
Medizin: Erforscht hinsichtlich seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender, antimikrobieller und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-Aminoethyl)-1H-pyrazol-4-sulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Aminoethylgruppe kann Wasserstoffbrückenbindungen oder elektrostatische Wechselwirkungen mit aktiven Zentren bilden, während die Sulfonamidgruppe an der Koordination mit Metallionen oder anderen funktionellen Gruppen teilnehmen kann. Diese Wechselwirkungen können die Aktivität des Ziels modulieren und zu verschiedenen biologischen Effekten führen.
Ähnliche Verbindungen:
- 1-(2-Aminoethyl)-1H-pyrazol-3-sulfonamid
- 1-(2-Aminoethyl)-1H-imidazol-4-sulfonamid
- 1-(2-Aminoethyl)-1H-pyrrol-4-sulfonamid
Vergleich: 1-(2-Aminoethyl)-1H-pyrazol-4-sulfonamid ist aufgrund der spezifischen Positionierung der Sulfonamidgruppe am Pyrazolring einzigartig, was seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen kann. Im Vergleich zu seinen Analoga kann diese Verbindung unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was sie zu einem wertvollen Kandidaten für spezifische Anwendungen macht.
Wirkmechanismus
The mechanism of action of 1-(2-aminoethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfonamide group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Aminoethyl)-1H-pyrazole-3-sulfonamide
- 1-(2-Aminoethyl)-1H-imidazole-4-sulfonamide
- 1-(2-Aminoethyl)-1H-pyrrole-4-sulfonamide
Comparison: 1-(2-Aminoethyl)-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Eigenschaften
Molekularformel |
C5H10N4O2S |
|---|---|
Molekulargewicht |
190.23 g/mol |
IUPAC-Name |
1-(2-aminoethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C5H10N4O2S/c6-1-2-9-4-5(3-8-9)12(7,10)11/h3-4H,1-2,6H2,(H2,7,10,11) |
InChI-Schlüssel |
BFQQWDVUFJPJGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CCN)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-](/img/structure/B11825301.png)
![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)





![3-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11825347.png)

![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)


![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)
